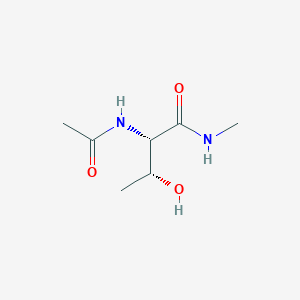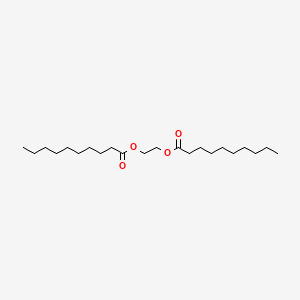
2-Decanoyloxyethyl decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decanoic acid,1,1’-(1,2-ethanediyl) ester, also known as ethane-1,2-diyl bis(decanoate), is a chemical compound with the molecular formula C22H42O4. It is an ester formed from decanoic acid and ethylene glycol. This compound is used in various industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Decanoic acid,1,1’-(1,2-ethanediyl) ester can be synthesized through the esterification reaction between decanoic acid and ethylene glycol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to remove water formed during the reaction. The reaction can be represented as follows:
2 C10H20O2+C2H4(OH)2→C22H42O4+2H2O
Industrial Production Methods
In industrial settings, the production of decanoic acid,1,1’-(1,2-ethanediyl) ester involves large-scale esterification processes. The reaction is carried out in a continuous reactor with efficient removal of water to drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain the desired ester .
Analyse Chemischer Reaktionen
Types of Reactions
Decanoic acid,1,1’-(1,2-ethanediyl) ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to decanoic acid and ethylene glycol.
Transesterification: The ester can react with other alcohols to form different esters and ethylene glycol.
Oxidation: Under strong oxidative conditions, the ester can be oxidized to form carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Decanoic acid and ethylene glycol.
Transesterification: Different esters and ethylene glycol.
Oxidation: Carboxylic acids and other oxidation products.
Wissenschaftliche Forschungsanwendungen
Decanoic acid,1,1’-(1,2-ethanediyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential antimicrobial properties and its effects on biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Used in the production of lubricants, plasticizers, and surfactants.
Wirkmechanismus
The mechanism of action of decanoic acid,1,1’-(1,2-ethanediyl) ester involves its interaction with biological membranes and enzymes. The ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also be hydrolyzed by esterases to release decanoic acid and ethylene glycol, which can further interact with cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexadecanoic acid, 1,2-ethanediyl ester: Similar ester formed from hexadecanoic acid and ethylene glycol.
Decanoic acid, 1-[(phosphonooxy)methyl]-1,2-ethanediyl ester: Another ester with a phosphonooxy group.
Uniqueness
Decanoic acid,1,1’-(1,2-ethanediyl) ester is unique due to its specific chain length and the presence of ethylene glycol as the diol component. This gives it distinct physical and chemical properties, making it suitable for specific industrial and research applications .
Eigenschaften
CAS-Nummer |
627-85-0 |
|---|---|
Molekularformel |
C22H42O4 |
Molekulargewicht |
370.6 g/mol |
IUPAC-Name |
2-decanoyloxyethyl decanoate |
InChI |
InChI=1S/C22H42O4/c1-3-5-7-9-11-13-15-17-21(23)25-19-20-26-22(24)18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 |
InChI-Schlüssel |
HFSVAOMVBYXXBW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)OCCOC(=O)CCCCCCCCC |
Verwandte CAS-Nummern |
75752-02-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


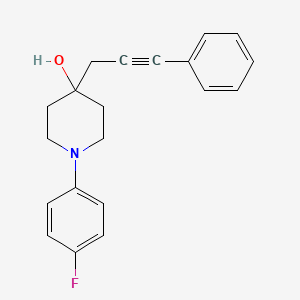
![Methyl 6-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12309639.png)

![1-(4-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12309650.png)
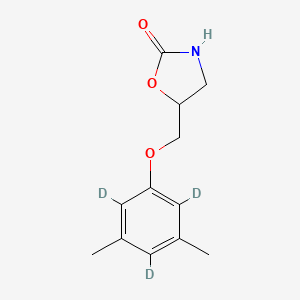
![4-Phenyl-3-[2-(triphenyl-lambda5-phosphanylidene)acetyl]-1,3-oxazolidin-2-one](/img/structure/B12309670.png)
![N-((1R,5S,6S)-3-Azabicyclo[3.1.0]Hexan-6-Yl)Isobutyramide](/img/structure/B12309673.png)

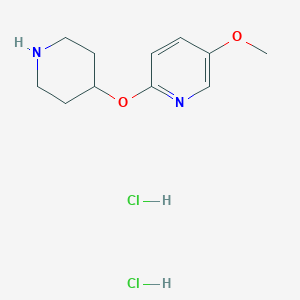
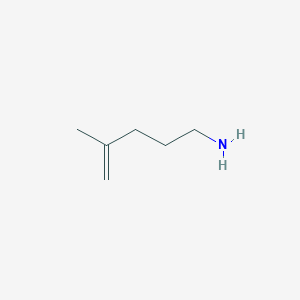


![9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrate](/img/structure/B12309700.png)
